2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the 4-fluorobenzylthio, 2-methoxyethyl, and p-tolyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, thiols, and alkylating agents under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazole ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
- 2-((4-bromobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
- 2-((4-methylbenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-15-3-7-17(8-4-15)19-13-22-20(23(19)11-12-24-2)25-14-16-5-9-18(21)10-6-16/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKIAZHAOZLBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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